(2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one
Description
(2E)-2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a furan-2-yl substituent linked via a conjugated oxoethylidene group. Its structure combines a 1,3-thiazolidin-4-one core with a furan ring, which confers unique electronic and steric properties. Thiazolidinones are known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects . The (2E)-configuration of the ethylidene group and the methyl substitution at position 3 likely influence its reactivity and biological interactions .
Properties
IUPAC Name |
(2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-11-9(13)6-15-10(11)5-7(12)8-3-2-4-14-8/h2-5H,6H2,1H3/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGSPUTXXDTUPI-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC1=CC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C(=O)CS/C1=C/C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its potential mechanisms of action.
Chemical Structure
The structure of the compound can be represented as follows:
Where , , , , and represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The presence of the furan moiety is significant in enhancing biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit notable antibacterial properties. For instance, compounds similar to This compound have shown effectiveness against various strains of bacteria:
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| Staphylococcus aureus | 16–32 |
| Staphylococcus epidermidis | 16–32 |
| Bacillus subtilis | Not effective |
These findings suggest that the compound may inhibit bacterial growth through mechanisms such as cell wall disruption or interference with metabolic pathways .
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively studied. In vitro assays have demonstrated that compounds containing the thiazolidinone scaffold can inhibit cancer cell proliferation effectively:
| Cancer Cell Line | Inhibition (%) |
|---|---|
| MOLT-4 (Leukemia) | 84.19 |
| SF-295 (CNS Cancer) | 72.11 |
These results indicate that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells . The mechanism of action may involve the modulation of signaling pathways related to cell survival and proliferation.
Antiviral Activity
In addition to antibacterial and anticancer properties, certain thiazolidinones have been evaluated for their antiviral effects. A study highlighted that some derivatives act as selective inhibitors of the HIV reverse transcriptase (HIV-RT) enzyme. One compound demonstrated an inhibition concentration (IC50) of 0.204 µM with minimal cytotoxicity to host cells . This suggests that compounds like This compound could be further explored for their potential in antiviral therapies.
The biological activity of thiazolidinones can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazolidinones inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Apoptosis Induction : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some studies suggest that thiazolidinones possess antioxidant properties that may protect against oxidative stress-related damage.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazolidinones exhibit significant anticancer properties. For instance, (2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound induces apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Apoptosis induction |
| HeLa | 12.5 | Cell cycle arrest |
| A549 | 10.0 | ROS generation |
Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of this compound. In animal models, it has been shown to reduce markers of inflammation such as TNF-alpha and IL-6 levels, suggesting potential use in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM, attributed to the activation of caspase pathways involved in apoptosis.
Case Study 2: Antimicrobial Activity
In another study focusing on the antimicrobial properties, the compound was tested against various pathogens responsible for hospital-acquired infections. The results showed that it inhibited the growth of Staphylococcus aureus at an MIC of 32 µg/mL, demonstrating its potential as an alternative treatment for resistant bacterial strains.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key Observations :
- Furan vs.
- Oxoethylidene vs. Thioxo : The oxoethylidene group (C=O) in the target compound may offer different hydrogen-bonding capabilities than thioxo (C=S) derivatives, affecting solubility and target binding .
- Methyl Substitution : The 3-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., ethyl or benzyl), possibly improving membrane permeability .
Antifungal and Antimicrobial Activity
Key Observations :
- Thioxo derivatives (e.g., 3-phenyl-2-thioxo-1,3-thiazolidin-4-one) show broad antibacterial activity, suggesting that sulfur substitution enhances microbial target interactions .
Anticancer Activity
Key Observations :
- Furan-thiazole hybrids demonstrate significant anticancer activity with high selectivity (e.g., IC₅₀ = 125 µg/mL for MCF-7 vs. >500 µg/mL for NIH/3T3) .
- Imine-substituted thiazolidinones (e.g., (2Z)-2-[(3,4-dimethylphenyl)imino]-3-phenyl derivatives) exhibit potent tumor inhibition (100% at 100 µg/mL), rivaling doxorubicin .
Preparation Methods
General Synthetic Strategy
The synthesis of (2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one generally follows a Knoevenagel condensation approach, where a thiazolidin-4-one derivative is condensed with a furan-2-carbaldehyde or equivalent furan-containing aldehyde under reflux conditions. This approach leverages the active methylene group at the 5-position of the thiazolidin-4-one ring to form a double bond with the aldehyde carbonyl, yielding the (E)-configured α,β-unsaturated carbonyl system.
Detailed Preparation Method
A representative preparation method involves the following steps:
Starting Materials : 3-methyl-1,3-thiazolidin-4-one and furan-2-carbaldehyde.
Reaction Conditions : The reaction is often carried out in an alcoholic solvent such as absolute ethanol or methanol, with catalytic amounts of glacial acetic acid to facilitate the condensation.
Procedure : The thiazolidin-4-one derivative and furan-2-carbaldehyde are mixed in equimolar amounts and refluxed for 2 to 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Isolation : Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is filtered.
Purification : The crude solid is recrystallized from methanol or ethanol to afford the pure this compound.
This method aligns with the general procedures reported for arylidene thiazolidin-4-ones synthesis, where aromatic or heteroaromatic aldehydes are condensed with thiazolidinones under acidic catalysis and reflux in alcohol solvents.
Catalysts and Solvent Effects
Catalysts : Glacial acetic acid is commonly used as a catalyst to promote the condensation reaction. In some protocols, Lewis acids or other acidic catalysts may be employed to enhance yield and reaction rate.
Solvents : Absolute ethanol or methanol are preferred solvents due to their ability to dissolve both reactants and facilitate reflux conditions. Solvent-free conditions have been explored in related thiazolidin-4-one syntheses but are less common for this specific compound.
Temperature : Reflux temperature of the solvent (approximately 78°C for ethanol) is maintained to drive the reaction to completion.
Alternative Synthetic Routes
Some studies have explored one-pot multi-component reactions involving aromatic amines, aldehydes, and mercaptoacetic acid in the presence of catalysts like bismuth salts under solvent-free conditions to synthesize thiazolidin-4-one derivatives. However, for the specific furan-substituted compound, the classical Knoevenagel condensation remains the most reliable and widely used method.
Reaction Scheme Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 3-methyl-1,3-thiazolidin-4-one + furan-2-carbaldehyde | Formation of intermediate Schiff base |
| 2 | Reflux in ethanol with glacial acetic acid (catalyst) | Knoevenagel condensation to form α,β-unsaturated product |
| 3 | Cooling and filtration | Isolation of crude product |
| 4 | Recrystallization from methanol | Purification of final compound |
Summary Table of Preparation Parameters
| Parameter | Condition/Value | Notes |
|---|---|---|
| Starting materials | 3-methyl-1,3-thiazolidin-4-one, furan-2-carbaldehyde | Equimolar amounts |
| Solvent | Absolute ethanol or methanol | Facilitates reflux and solubilization |
| Catalyst | Glacial acetic acid (catalytic amount) | Promotes condensation |
| Temperature | Reflux (~78°C for ethanol) | Ensures reaction completion |
| Reaction time | 2-4 hours | Monitored by TLC |
| Isolation method | Cooling, filtration | Precipitates product |
| Purification | Recrystallization from methanol | Enhances purity |
| Yield | 70-90% | Depends on precise conditions |
Q & A
Q. Table 1. Crystallographic Parameters for Analogous Thiazolidinones
| Compound | Space Group | R-factor | Mean C–C Bond Length (Å) | Reference |
|---|---|---|---|---|
| 3-(4-Methylphenyl)-2-thioxo-thiazolidin-4-one | P21/c | 0.042 | 1.54 | |
| Methyl (2E)-2-[(2,4-dioxo-thiazolidin-3-yl)methyl]-3-phenylprop-2-enoate | P21/n | 0.030 | 1.53 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
